Acetamide, 2-(phosphonooxy)-
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Description
Synthesis Analysis
The synthesis pathway for Acetamide, 2-(phosphonooxy)- involves the reaction of acetamide with phosphorus oxychloride followed by hydrolysis of the resulting intermediate. The reaction steps are as follows:- The product is isolated by filtration and washed with water.
Molecular Structure Analysis
The molecular structure of Acetamide, 2-(phosphonooxy)- is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H11O6P .Chemical Reactions Analysis
Acetamide, 2-(phosphonooxy)- acts on the Acetamide, 2-(phosphonooxy)- receptor, which is a ligand-gated ion channel that mediates the fast excitatory neurotransmission in the central nervous system. When glutamate binds to the receptor, it causes the opening of the ion channel, allowing the influx of sodium ions and the depolarization of the postsynaptic membrane.Physical And Chemical Properties Analysis
Acetamide, 2-(phosphonooxy)- is a colorless solid crystal with a mousy odor . It has a molecular weight of 155.05 g/mol.Safety And Hazards
properties
IUPAC Name |
(2-amino-2-oxoethyl) dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO5P/c3-2(4)1-8-9(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBQSXPJDHYYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984041 |
Source
|
Record name | 2-(Phosphonooxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(phosphonooxy)- | |
CAS RN |
65424-62-6 |
Source
|
Record name | Phosphoglycollamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065424626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Phosphonooxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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